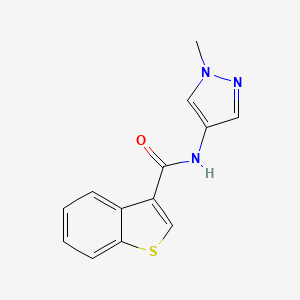
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide, also known as MBT, is a chemical compound that has been of great interest to researchers in the field of medicinal chemistry. It is a heterocyclic compound that contains a pyrazole ring and a benzothiophene ring, which are both known to have biological activity. MBT has been found to have potential applications in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide is not yet fully understood. However, it is believed that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease processes. For example, studies have shown that N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide may inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, studies have shown that N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide may also have antioxidant properties. It has also been found to have a protective effect on neurons, and may be effective in preventing the degeneration of nerve cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide in laboratory experiments is that it is a relatively simple compound to synthesize, and can be produced in large quantities. Additionally, N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide has been found to have low toxicity, which makes it a safe compound to use in in vitro and in vivo experiments. However, one limitation of using N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide in laboratory experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide. One area of interest is the use of N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide as a cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide, as well as its efficacy in combination with other cancer treatments. Other potential future directions for research include investigating the use of N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide as an anti-inflammatory agent, and exploring its potential as a treatment for neurological disorders such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide is a multi-step process that involves the reaction of several different chemical reagents. One common method of synthesizing N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide involves the reaction of 1-benzothiophene-3-carboxylic acid with 1-methyl-4-pyrazolecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. One area of research that has received particular attention is the use of N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide as a cancer treatment. Studies have shown that N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide has anti-proliferative effects on cancer cells, and may be effective in inhibiting tumor growth. Other research has focused on the potential use of N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide as an anti-inflammatory agent, as well as its potential as a treatment for neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-16-7-9(6-14-16)15-13(17)11-8-18-12-5-3-2-4-10(11)12/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTHTWLQTPKXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-1-benzothiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)







![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)


![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)